molecular formula C27H36N4O4S B10781120 4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide

4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide

Cat. No.: B10781120
M. Wt: 512.7 g/mol
InChI Key: DZSMTMGGLVZZLW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRM-115 involves the condensation of gamma-aminobutyric acid with 3,4-methylenedioxyphenylisothiocyanate in an ethanol-water mixture. This reaction produces 1-[3-(carboxy)propyl]-3-(3,4-methylenedioxyphenyl)thiourea, which is then reacted with 3-[3-(piperidinomethyl)phenoxy]propylamine using ethyl chloroformate and triethylamine in dichloromethane .

Industrial Production Methods

In industrial settings, TRM-115 is produced in large quantities and supplied as a high solids version of a rheology modifier. It is typically available in 25 kg or 200 kg containers and is compatible with various latexes, including acrylic, styrene-acrylic, and vinyl-acrylic .

Chemical Reactions Analysis

Types of Reactions

TRM-115 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

  • Gamma-aminobutyric acid
  • 3,4-methylenedioxyphenylisothiocyanate
  • Ethyl chloroformate
  • Triethylamine
  • Dichloromethane
  • Ethanol-water mixture

Major Products Formed

The primary product formed from these reactions is TRM-115 itself, which is used as a rheology modifier in various applications .

Mechanism of Action

TRM-115 exerts its effects through its interaction with molecular targets involved in gastric acid secretion. It acts as an H2 receptor antagonist, inhibiting the action of histamine on the H2 receptors in the stomach lining, thereby reducing gastric acid secretion . This mechanism makes it effective in treating conditions such as peptic ulcers.

Properties

Molecular Formula

C27H36N4O4S

Molecular Weight

512.7 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide

InChI

InChI=1S/C27H36N4O4S/c32-26(9-5-12-29-27(36)30-22-10-11-24-25(18-22)35-20-34-24)28-13-6-16-33-23-8-4-7-21(17-23)19-31-14-2-1-3-15-31/h4,7-8,10-11,17-18H,1-3,5-6,9,12-16,19-20H2,(H,28,32)(H2,29,30,36)

InChI Key

DZSMTMGGLVZZLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CCCNC(=S)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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